molecular formula C17H19N3O2 B2751020 N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide CAS No. 1903058-40-1

N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Cat. No.: B2751020
CAS No.: 1903058-40-1
M. Wt: 297.358
InChI Key: CLFNFXYXNWWLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic organic compound that features a unique azetidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenethyl and pyridinyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of strong bases or acids to facilitate ring closure.

    Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with an intermediate azetidine compound.

    Attachment of the Phenethyl Group: The phenethyl group is typically introduced through alkylation reactions, where a phenethyl halide reacts with the azetidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-phenethyl-3-(pyridin-2-yloxy)azetidine-1-carboxamide: Similar structure with the pyridinyl group at a different position.

    N-phenethyl-3-(pyridin-4-yloxy)azetidine-1-carboxamide: Another positional isomer with the pyridinyl group at the 4-position.

    N-phenethyl-3-(pyridin-3-yloxy)azetidine-2-carboxamide: Similar compound with the carboxamide group at a different position on the azetidine ring.

Uniqueness

N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the phenethyl and pyridinyl groups with the azetidine ring provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

N-(2-phenylethyl)-3-pyridin-3-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(19-10-8-14-5-2-1-3-6-14)20-12-16(13-20)22-15-7-4-9-18-11-15/h1-7,9,11,16H,8,10,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFNFXYXNWWLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCCC2=CC=CC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.